(2-Fluoro-3-phenylpropyl)(methyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Chiral Resolution Reagent
(2-Fluoro-3-phenylpropyl)(methyl)amine hydrochloride has been studied for its potential use as a chiral resolution reagent. In particular, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to this compound, has been identified as an effective reagent for determining the enantiomeric excess (ee) of α-chiral amines. This compound can react with various α-chiral primary and secondary amines, enabling straightforward identification and quantification of diastereomeric products using techniques like 19F, 1H, and 13C NMR and HPLC (Rodríguez-Escrich et al., 2005).
Fluorogenic Reagent for Primary Amines
Another application of this compound is its role as a fluorogenic reagent for the analysis of primary amines. A closely related compound, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for this purpose, indicating the potential of fluoro-phenylpropylamine derivatives in similar applications. This reagent enables the analysis of primary amines and aminated carbohydrates through HPLC, CE, and MALDI/MS, offering a way to label peptides at very low levels and analyze them efficiently (Chen & Novotny, 1997).
Synthesis of Polyhaloalkyl Groups
In the field of organic synthesis, this compound and related compounds are useful in the creation of polyhaloalkyl groups. For instance, N-Isopropyl-(1-phenylethylidene)amine, a compound structurally similar to this compound, reacts with trichloroacetonitrile to yield 1-azabutadiene derivatives, leading to the formation of fluoro- and chloro-containing pyrimidines. Such reactions are instrumental in synthesizing pyrimidines with two polyhaloalkyl groups (Sosnovskikh et al., 2002).
Anion Exchange Polymer Electrolytes
This compound derivatives are also relevant in the development of polymer electrolytes. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction are an example. This process allows precise control of cation functionality and direct connection of guanidinium into stable phenyl rings, showing the potential of fluorophenylamine derivatives in polymer science (Kim et al., 2011).
Properties
IUPAC Name |
2-fluoro-N-methyl-3-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBOOWOGJJMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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